molecular formula C12H22N2O3 B1374635 1-Boc-4-methylpiperidine-4-carboxamide CAS No. 343788-67-0

1-Boc-4-methylpiperidine-4-carboxamide

Cat. No.: B1374635
CAS No.: 343788-67-0
M. Wt: 242.31 g/mol
InChI Key: SOVXDRHZKKDYSX-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-Boc-4-methylpiperidine-4-carboxamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Boc-4-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Biological Activity

1-Boc-4-methylpiperidine-4-carboxamide is a compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₁₉N₂O₃
  • Structural Features :
    • A piperidine ring, which is a six-membered nitrogen-containing heterocycle.
    • A tert-butyloxycarbonyl (Boc) protecting group, enhancing stability and reactivity.
    • A carboxamide functional group that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of the Boc protecting group while preserving the carboxamide functionality. The general synthetic route includes:

  • Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is constructed.
  • Boc Protection : The nitrogen atom in the piperidine ring is protected using Boc anhydride.
  • Carboxamide Formation : The carboxylic acid derivative is reacted to form the carboxamide.

This synthetic approach enables the selective manipulation of functional groups for further derivatization.

Pharmacological Potential

This compound exhibits several pharmacological properties that make it a candidate for drug development:

  • Metabolic Stability : The presence of the methyl group may influence metabolic pathways, potentially enhancing the compound's stability in biological systems.
  • Drug Design Applications : Its structural characteristics allow it to serve as a scaffold for developing novel therapeutic agents targeting various biological pathways .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Inhibition Studies : In vitro assays have demonstrated that derivatives of piperidine compounds can inhibit specific kinases involved in cancer progression. For instance, related compounds showed significant inhibition of ERK5 kinase activity, suggesting potential applications in oncology .
  • Cell Line Testing : The compound's derivatives were tested across multiple cancer cell lines, including:
    • Human renal cell carcinoma (A498)
    • Osteosarcoma (SJSA-1)
    • Breast cancer (MDA-MB-231)
    Results indicated varying degrees of growth inhibition, with some derivatives exhibiting a GI50 value as low as 19.6 μM .
  • Neuroactive Properties : Related structures have been noted for their roles in modulating neurotransmitter systems, indicating potential applications in neuropharmacology.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
1-Boc-4-benzylpiperidine-4-carboxamideC₁₅H₁₉N₂O₃Benzyl substitution enhances lipophilicity
This compoundC₁₃H₁₉N₂O₃Methyl group may influence metabolic stability
N-Boc-piperidine-2-carboxylic acidC₁₃H₁₉N₂O₄Position of carboxylic acid affects reactivity
1-Boc-piperidineC₉H₁₅NSimplified structure without additional substituents

This table illustrates how variations in substituents can lead to distinct chemical properties and biological activities.

Properties

IUPAC Name

tert-butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-5-12(4,6-8-14)9(13)15/h5-8H2,1-4H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVXDRHZKKDYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693933
Record name tert-Butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343788-67-0
Record name tert-Butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (2.85 g, 11.7 mmol) in DMF (57 mL) was added CDI (2.28 g, 14.1 mmol). The mixture was stirred at 60° C. for 30 minutes, then cooled to room temperature. Ammonium hydroxide (18.2 mL, 117 mmol) was added cautiously and stirring continued for 1 hour. The mixture was then evaporated to give a colourless oil. It was extracted with ethyl acetate and the organic layer washed with HCl (1 M), with water, sodium hydrogen carbonate solution, brine, dried over sodium sulfate, filtered and evaporated. The residue was taken up in toluene, then hexane was added and the mixture was stirred at room temperature for 15 minutes. The precipitate was filtered, washed with hexane and dried to give the title compound (2.55 g, 90%) as a white solid.
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of 4-cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester (2.24 g, 10 mmol) in methanol (25 mL) was added DMSO (1 mL), aqueous 1N NaOH (12 mL, 12 mmol) and H2O2 (4 mL) at room temperature. The mixture was heated at 50° C. for 3 hours. After cooling to room temperature, the mixture was partitioned between EtOAc and H2O. The organic layer was washed successively with H2O and brine. After drying (Na2SO4), the solvent was removed to afford the desired product.
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (1.00 g, 4.00 mmol) in DMF (41 mL) and DIPEA (2.9 mL, 17 mmol) was treated with HATU (2.4 g, 6.3 mmol). The solution was stirred for 20 minutes and NH4Cl (0.450 g, 8.40 mmol) was added. The mixture was stirred overnight and then evaporated to dryness. The residue was partitioned between EtOAc (100 mL) and water (150 mL). The phases were separated and the aqueous phase was extracted with EtOAc. The combined organic phases were washed with HCl (1.0 N solution in water), saturated aqueous NaHCO3 solution, water and brine; dried over Na2SO4; filtered and concentrated. The residue was purified by column chromatography (SiO2, 10% MeOH in DCM) to give tert-butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate (781 mg, 78%). LC-MS: (FA) ES+ 265 (M+Na).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
solvent
Reaction Step One
Name
Quantity
0.45 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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